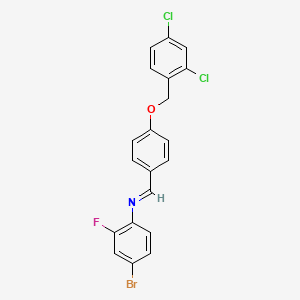

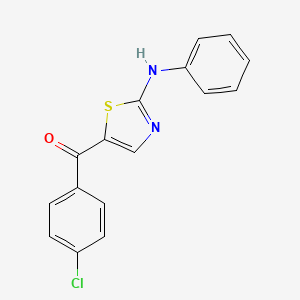

![molecular formula C14H12Cl2F3N5 B3035151 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 303149-98-6](/img/structure/B3035151.png)

3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

Overview

Description

3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a useful research compound. Its molecular formula is C14H12Cl2F3N5 and its molecular weight is 378.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Drug Development

A study synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, including a variant of the compound , for their potential as antidiabetic drugs. These compounds showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition, which is crucial in diabetes management. The compounds exhibited notable antioxidant and insulinotropic activities, showing promise for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Prostate Cancer Treatment

Another derivative of this compound, known as AZD3514, has been identified as a potential treatment for advanced prostate cancer. This compound is an androgen receptor downregulator and has progressed to clinical trials, highlighting its significance in cancer therapy (Bradbury et al., 2013).

Structural and Molecular Analysis

The compound has been the subject of extensive structural analysis. A study detailed its synthesis and described its crystal structure, which includes a piperazine ring and chloropyridazine and trifluoromethylphenyl rings. Such structural analyses are vital for understanding the compound's potential interactions and stability (Arslan, Utku, Hardcastle, Gökçe, & Lense, 2010).

Antimicrobial and Anticancer Activities

Various derivatives of the compound have been synthesized and evaluated for antimicrobial and anticancer activities. Some derivatives showed potent activity against specific bacterial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).

Antihistaminic and Anti-inflammatory Effects

The compound has also been investigated for its antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating its potential use in treating allergic conditions and inflammation (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Surface Protection and Corrosion Inhibition

In a distinct application, certain derivatives of the compound have been studied for their ability to protect surfaces and inhibit corrosion, particularly in acidic environments. This indicates its potential use in industrial applications related to metal protection (Olasunkanmi, Mashuga, & Ebenso, 2018).

Imaging and Radiotracer Development

Derivatives of this compound have been used in the design and synthesis of radiotracers for positron emission tomography (PET) imaging, particularly for assessing stearoyl-CoA desaturase-1, which is overexpressed in multiple solid tumors. This application demonstrates the compound's utility in diagnostic imaging and cancer research (Silvers, Cai, Öz, & Sun, 2016).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in the secondary metabolism of bacteria .

Mode of Action

The compound acts as a potent inhibitor of bacterial phosphopantetheinyl transferase . It interacts with the enzyme, thereby attenuating secondary metabolism and thwarting bacterial growth .

Biochemical Pathways

The compound affects the pathways activated by phosphopantetheinyl transferases . These include the microbial fatty acid synthase (FAS) pathway, a multidomain enzyme complex that has received considerable attention for its orthogonal structural characteristics relative to the mammalian FAS system .

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of the production of the primary membrane component palmitate and the assembly of virulence-determining components of the Gram-negative, Gram-positive, and mycobacterial cell walls . This results in the attenuation of secondary metabolism and the thwarting of bacterial growth .

Properties

IUPAC Name |

3-chloro-6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2F3N5/c15-10-7-9(14(17,18)19)8-20-13(10)24-5-3-23(4-6-24)12-2-1-11(16)21-22-12/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMGPZAKVCYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133299 | |

| Record name | 3-Chloro-6-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303149-98-6 | |

| Record name | 3-Chloro-6-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303149-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone](/img/structure/B3035068.png)

![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)

![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)

![4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3035088.png)

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035089.png)

![3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3035091.png)